

# Application Note: Utilizing CRISPR-Cas9 to Elucidate Target Engagement of BP14979

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## Compound of Interest

Compound Name: BP14979

Cat. No.: B606322

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## Introduction

**BP14979** is a novel therapeutic candidate under investigation for smoking cessation.[1] Understanding the direct interaction of **BP14979** with its molecular target is a critical step in its development and validation.[2][3][4] This application note provides a comprehensive set of protocols employing the revolutionary CRISPR-Cas9 gene-editing technology to confirm and quantify the target engagement of **BP14979**. [2][5][6] For the purpose of this guide, we will hypothesize that the primary target of **BP14979** is the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor (nAChR), a well-established target in smoking cessation therapies.

The described methodologies will enable researchers to knockout the putative target gene, assess the impact on drug efficacy, and directly measure the physical interaction between **BP14979** and the  $\alpha 4\beta 2$  nAChR. These assays are designed to provide robust and reproducible data to accelerate the preclinical validation of **BP14979**.

## Key Experimental Approaches

This application note details three key experimental strategies to investigate the target engagement of **BP14979**:

- CRISPR-Cas9 Mediated Knockout of CHRNA4 and CHRNB2: To validate that the  $\alpha 4$  and  $\beta 2$  subunits of the nAChR are the direct targets of **BP14979**, the corresponding genes

(CHRNA4 and CHRNA2) will be knocked out in a relevant neuronal cell line. The effect of this knockout on the cellular response to **BP14979** will be quantified.

- Cellular Thermal Shift Assay (CETSA®): This biophysical assay will be used to directly measure the binding of **BP14979** to the  $\alpha 4\beta 2$  nAChR in a cellular environment. Target engagement is confirmed by the thermal stabilization of the receptor upon ligand binding.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Downstream Signaling Reporter Assay: A reporter assay will be employed to measure the functional consequences of **BP14979** binding to the  $\alpha 4\beta 2$  nAChR. This will be assessed by monitoring the activity of a downstream signaling pathway, such as calcium influx, upon receptor activation and inhibition.

## Experimental Protocols

### Protocol 1: CRISPR-Cas9 Mediated Knockout of CHRNA4 and CHRNA2

This protocol describes the generation of CHRNA4 and CHRNA2 knockout cell lines using CRISPR-Cas9 technology.

Materials:

- Human neuroblastoma cell line (e.g., SH-SY5Y)
- Cas9 nuclease
- Synthetic single guide RNAs (sgRNAs) targeting CHRNA4 and CHRNA2 (designed using a reputable online tool)
- Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent
- Opti-MEM™ I Reduced Serum Medium
- Complete growth medium (e.g., DMEM/F-12 with 10% FBS)
- Puromycin

- DNA extraction kit
- PCR primers flanking the sgRNA target sites
- Sanger sequencing reagents

#### Methodology:

- **sgRNA Design and Synthesis:** Design and synthesize at least two sgRNAs targeting the coding regions of CHRNA4 and CHRNA2.
- **Cell Culture:** Culture SH-SY5Y cells in complete growth medium to 70-80% confluency.
- **Transfection:**
  - Prepare two separate ribonucleoprotein (RNP) complexes by combining Cas9 protein with the respective sgRNAs for CHRNA4 and CHRNA2.
  - Transfect SH-SY5Y cells with the RNP complexes using Lipofectamine™ CRISPRMAX™.
- **Selection:** 48 hours post-transfection, select for successfully transfected cells by adding puromycin to the culture medium.
- **Clonal Isolation:** After selection, perform single-cell cloning to isolate individual knockout clones.
- **Verification of Knockout:**
  - Extract genomic DNA from the isolated clones.
  - Amplify the targeted regions by PCR.
  - Sequence the PCR products using Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
  - Confirm the absence of the target protein by Western blot analysis.

## Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the procedure for performing CETSA to measure the target engagement of **BP14979** with the  $\alpha 4\beta 2$  nAChR.

#### Materials:

- Wild-type and CHRNA4/CHRNA2 knockout SH-SY5Y cells
- **BP14979**
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS) with protease inhibitors
- Thermal cycler
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies against CHRNA4, CHRNA2, and a loading control (e.g., GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagent

#### Methodology:

- Cell Treatment: Treat wild-type and knockout cells with either **BP14979** or DMSO for a specified time.
- Heat Challenge:
  - Resuspend the cells in PBS with protease inhibitors.
  - Aliquot the cell suspension into PCR tubes.

- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Cell Lysis: Lyse the cells by three freeze-thaw cycles.
- Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
- Western Blot Analysis:
  - Determine the protein concentration of the soluble fractions.
  - Perform SDS-PAGE and Western blotting using antibodies against CHRNA4, CHRNA2, and the loading control.
  - Quantify the band intensities to determine the amount of soluble protein at each temperature.
- Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of **BP14979** indicates target engagement.

## Protocol 3: Calcium Influx Reporter Assay

This protocol describes a fluorescent reporter assay to measure the functional effect of **BP14979** on  $\alpha 4\beta 2$  nAChR activity.

Materials:

- Wild-type and CHRNA4/CHRNA2 knockout SH-SY5Y cells
- Fluo-4 AM calcium indicator dye
- Nicotine (agonist)
- **BP14979**
- Hanks' Balanced Salt Solution (HBSS)

- Fluorescence plate reader

#### Methodology:

- Cell Plating: Seed wild-type and knockout cells into a 96-well plate.
- Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
- Compound Treatment: Pre-incubate the cells with varying concentrations of **BP14979** or vehicle control.
- Agonist Stimulation: Stimulate the cells with nicotine.
- Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
- Data Analysis: Calculate the inhibition of the nicotine-induced calcium influx by **BP14979** to determine its IC50 value.

## Data Presentation

The quantitative data from the described experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Verification of CHRNA4 and CHRNA2 Knockout

Cell Line	Target Gene	Sequencing Result	Protein Expression (vs. WT)
WT SH-SY5Y	CHRNA4	Wild-type	100%
WT SH-SY5Y	CHRNA2	Wild-type	100%
KO Clone 1	CHRNA4	2 bp deletion	Not Detected
KO Clone 1	CHRNA2	5 bp insertion	Not Detected
KO Clone 2	CHRNA4	1 bp insertion	Not Detected
KO Clone 2	CHRNA2	8 bp deletion	Not Detected

Table 2: CETSA Data for **BP14979** Target Engagement

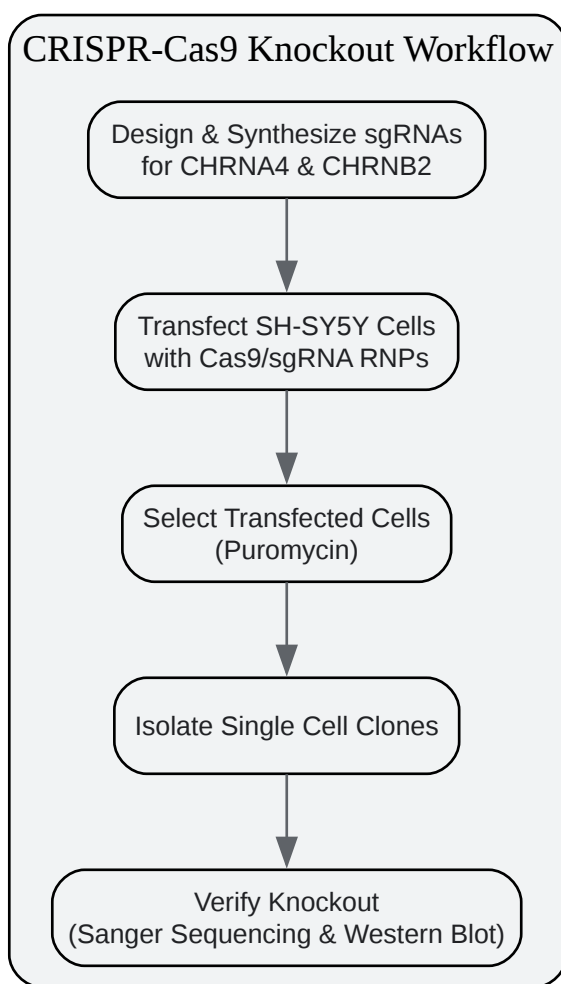
Cell Line	Treatment	Tm of CHRNA4 (°C)	ΔTm (°C)	Tm of CHRNB2 (°C)	ΔTm (°C)
WT SH-SY5Y	Vehicle (DMSO)	52.1	-	54.3	-
WT SH-SY5Y	BP14979 (10 μM)	56.8	+4.7	58.9	+4.6
KO SH-SY5Y	Vehicle (DMSO)	N/A	N/A	N/A	N/A
KO SH-SY5Y	BP14979 (10 μM)	N/A	N/A	N/A	N/A

Table 3: Functional Activity of **BP14979** in Calcium Influx Assay

Cell Line	Treatment	Nicotine EC50 (nM)	BP14979 IC50 (nM)
WT SH-SY5Y	-	150	25
KO SH-SY5Y	-	>10,000	>10,000

## Visualizations

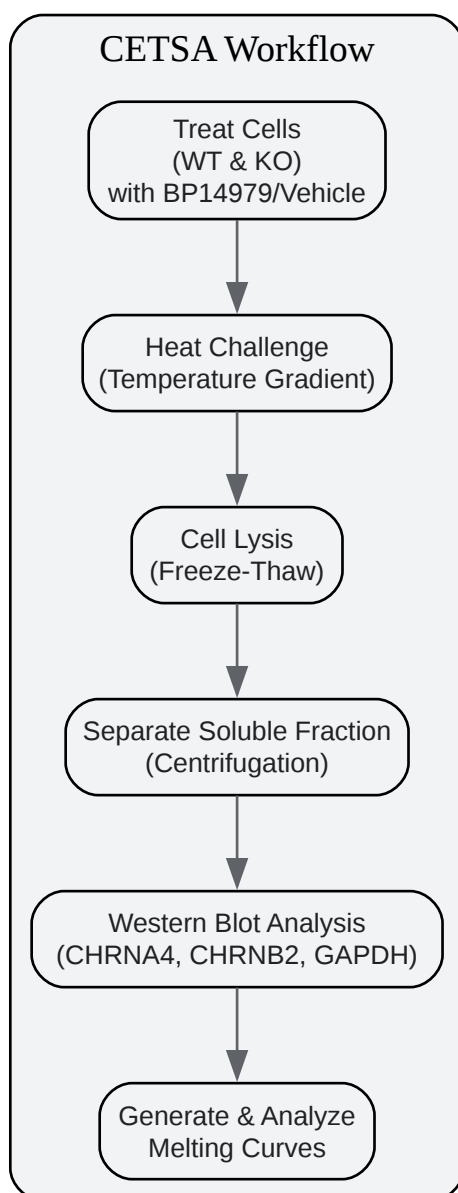
The following diagrams illustrate the key experimental workflows and the hypothesized signaling pathway.



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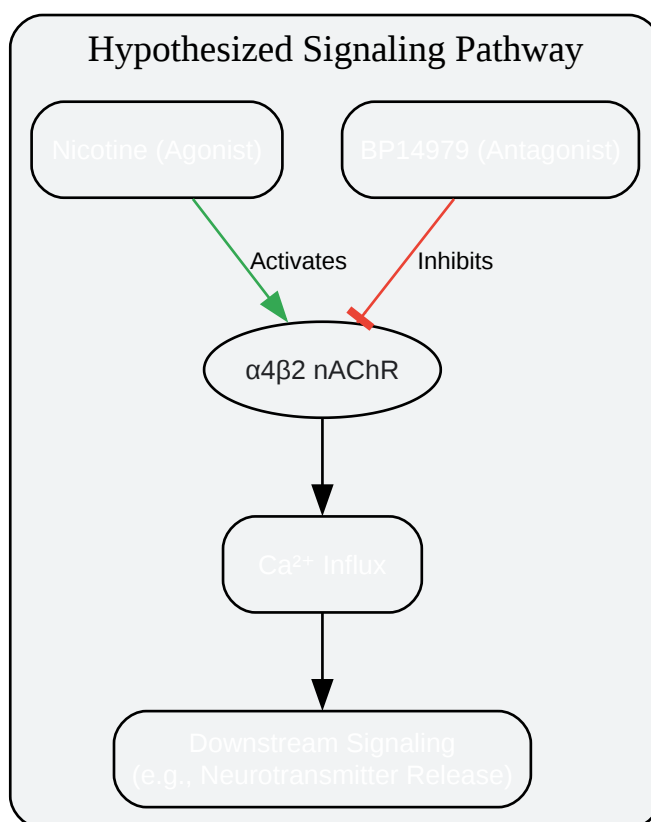
Caption: Workflow for generating knockout cell lines.





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Caption: Cellular Thermal Shift Assay experimental workflow.



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Caption: Hypothesized signaling pathway of **BP14979**.

## Conclusion

The integration of CRISPR-Cas9 technology with established biophysical and functional assays provides a powerful and robust framework for the validation of drug-target engagement. The protocols detailed in this application note offer a clear path to elucidating the interaction of **BP14979** with its putative target, the  $\alpha 4 \beta 2$  nicotinic acetylcholine receptor. The successful application of these methods will significantly enhance the understanding of **BP14979**'s mechanism of action and build confidence in its therapeutic potential.

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